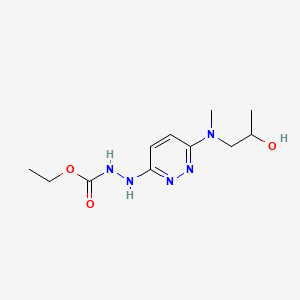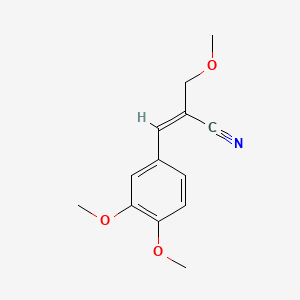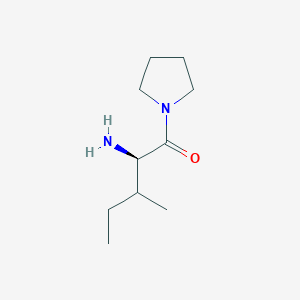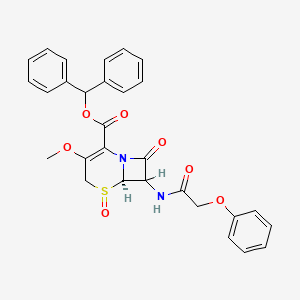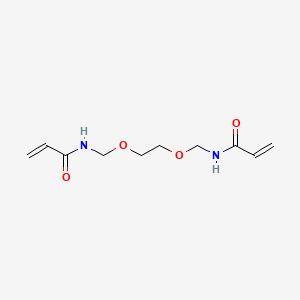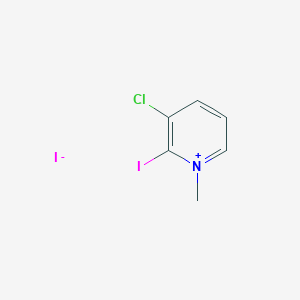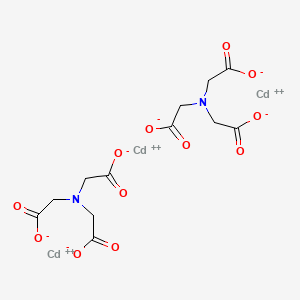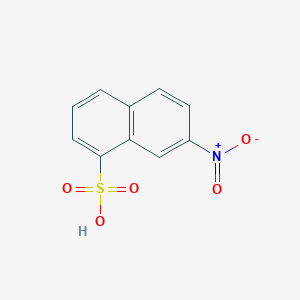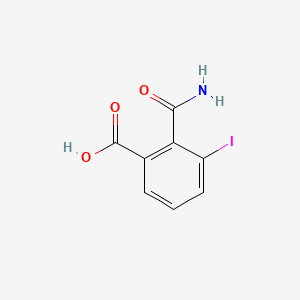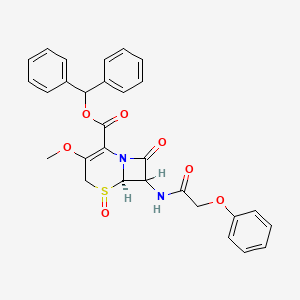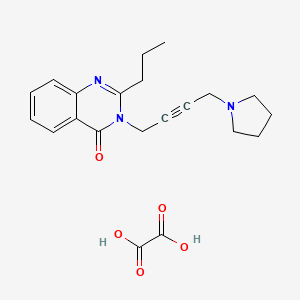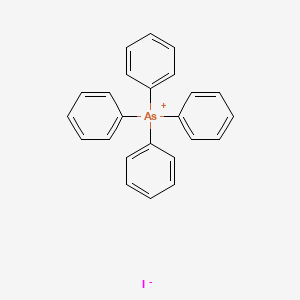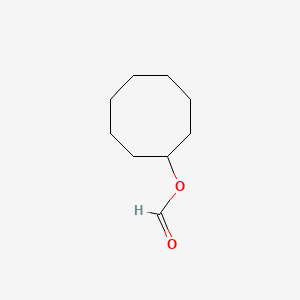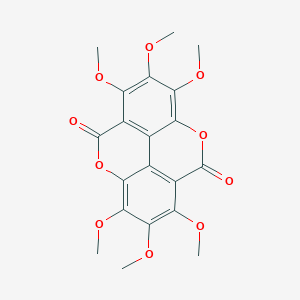
Hexamethycoruleoellagic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexamethycoruleoellagic acid typically involves multiple steps, including the methylation of ellagic acid derivatives. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and pH. The process is optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Hexamethycoruleoellagic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
Hexamethycoruleoellagic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical techniques.
Biology: Investigated for its potential antioxidant properties and its role in cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of hexamethycoruleoellagic acid involves its interaction with molecular targets and pathways within cells. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.
Signal Transduction Modulation: Affecting cellular signaling pathways to alter cellular responses
Comparison with Similar Compounds
Hexamethycoruleoellagic acid can be compared with other similar compounds, such as:
Ellagic Acid: A naturally occurring polyphenol with antioxidant properties.
Gallic Acid: Another polyphenol known for its antioxidant and anti-inflammatory effects.
Tannic Acid: A polyphenol with astringent properties and potential health benefits.
Properties
Molecular Formula |
C20H18O10 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
5,6,7,12,13,14-hexamethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |
InChI |
InChI=1S/C20H18O10/c1-23-11-9-7-8-10(20(22)30-13(7)17(27-5)15(11)25-3)12(24-2)16(26-4)18(28-6)14(8)29-19(9)21/h1-6H3 |
InChI Key |
FAZNROHBAXUCGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C3=C1C(=O)OC4=C(C(=C(C(=C34)C(=O)O2)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


